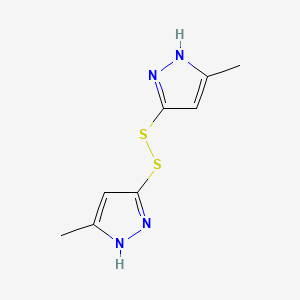

1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-[(5-methyl-1H-pyrazol-3-yl)disulfanyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-5-3-7(11-9-5)13-14-8-4-6(2)10-12-8/h3-4H,1-2H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIIBRJIADPFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)SSC2=NNC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Bis 5 Methyl 1h Pyrazol 3 Yl Disulfane and Analogues

Strategies for Pyrazole (B372694) Moiety Construction in Disulfane (B1208498) Precursors

The initial phase in the synthesis of pyrazolyl disulfanes is the creation of the pyrazole heterocycle itself, which will later be functionalized with a sulfur-containing group. The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most prevalent and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, allows for the creation of a wide variety of substituted pyrazoles by simply changing the precursors. google.com

The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. For the synthesis of a 5-methylpyrazole precursor, a common starting material is acetylacetone (B45752) (2,4-pentanedione). The reaction with hydrazine hydrate (B1144303) will yield 3,5-dimethylpyrazole. To obtain the specific substitution pattern required for the target disulfane, precursors like ethyl acetoacetate (B1235776) can be used, which upon reaction with hydrazine, form 3-methyl-5-pyrazolone. youtube.com This pyrazolone (B3327878) can then be further functionalized.

Variations of this method include the use of α,β-unsaturated ketones and aldehydes, which first undergo a Michael addition with hydrazine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. google.comorganic-chemistry.org The choice of solvent and catalyst can influence the reaction rate and, in cases where unsymmetrical 1,3-dicarbonyl compounds are used with substituted hydrazines, the regioselectivity of the final product. organic-chemistry.org

| 1,3-Difunctional Compound | Hydrazine Derivative | Typical Product | Reference |

|---|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | youtube.com |

| Acetylacetone (2,4-Pentanedione) | Hydrazine Hydrate | 3,5-Dimethylpyrazole | mdpi.com |

| α,β-Unsaturated Carbonyls | Hydrazine Derivatives | Pyrazolines (oxidize to pyrazoles) | google.comorganic-chemistry.org |

| Dimethyl Acetylenedicarboxylate (DMAD) | Phenylhydrazine | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | mdpi.com |

Ring Contraction Methodologies for Pyrazole Formation

While less common than cyclocondensation, the formation of pyrazole rings via the contraction of larger heterocyclic systems is a known synthetic strategy. This approach can provide access to unique substitution patterns that may be difficult to achieve through traditional methods.

One such example is the transformation of pyrimidine (B1678525) derivatives into pyrazoles. The reaction of 5-formyluracil (B14596) derivatives with hydrazines in the presence of an acid catalyst can induce a ring contraction, yielding 4-allophanoylpyrazoles. nih.gov This pyrimidine-to-pyrazole ring transformation proceeds through a series of ring-opening and ring-closing steps, ultimately expelling a portion of the original ring to form the more stable five-membered pyrazole system. nih.gov

Another modern approach involves a formal ring contraction based on synergistic catalysis. For instance, a 7-membered bicyclic pyrazolone derivative can undergo a formal [6 + 2] cycloaddition with an α,β-unsaturated aldehyde, activated by a combination of a Pd(0) complex and a secondary amine organocatalyst. researchgate.net This process transforms the initial odu.edunih.gov-bicyclic ring into a odu.eduodu.edu-spiro bicyclic pyrazolone, effectively contracting the seven-membered ring to a five-membered carbocycle attached to the pyrazolone. researchgate.net

Functionalization of Pre-formed Pyrazole Rings

An alternative to constructing the ring with the desired substituents already in place is the late-stage functionalization of a pre-formed pyrazole core. This is particularly useful for introducing functionalities that might not be compatible with the conditions of ring formation. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. rsc.orgmdpi.com

This strategy allows for the direct introduction of groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials like halogenated pyrazoles. mdpi.com The inherent electronic properties of the pyrazole ring guide the regioselectivity of these reactions. The C-4 position is generally the most nucleophilic and is susceptible to electrophilic substitution, while the C-5 proton is the most acidic, making it a target for deprotonation-based functionalization. rsc.org Palladium, rhodium, and copper catalysts are commonly employed to facilitate the coupling of pyrazoles with various partners to install aryl, alkyl, or other functional groups. rsc.org To introduce a sulfur moiety, this method could be used to install a directing group or a leaving group at the C-3 position, which can then be converted to a thiol.

Formation of the Disulfane (-S-S-) Bridge

Once the 5-methyl-1H-pyrazole-3-thiol (or its tautomer, 5-methyl-1H-pyrazole-3-thione) precursor is obtained, the final key step is the formation of the disulfane linkage. This is an oxidative coupling process that joins two thiol molecules.

Oxidation of Thiol/Mercaptopyrazole Precursors

The most direct method for forming a symmetrical disulfane is the oxidation of the corresponding thiol precursor. A variety of oxidizing agents and conditions can be employed for the oxidative coupling of two pyrazole-thiol molecules to form the -S-S- bond.

Common and effective oxidants for this transformation include:

Iodine (I₂) : Iodine is a classic and highly efficient reagent for converting thiols to disulfides. researchgate.net The reaction is typically fast and clean, often proceeding at room temperature in solvents like wet acetonitrile. researchgate.net Molecular iodine can be used in stoichiometric amounts or as a catalyst in conjunction with a co-oxidant. nih.gov

Hydrogen Peroxide (H₂O₂) : As an environmentally benign oxidant, H₂O₂ is an attractive choice. The reaction can be catalyzed by various species, including iodide ions or metal complexes, to achieve selective conversion of thiols to disulfides without significant over-oxidation to sulfonic acids. organic-chemistry.orgmdpi.com

Air (Oxygen) : Aerobic oxidation offers a green and economical route to disulfanes. This process is typically slower and often requires a catalyst to proceed at a practical rate. nih.gov Metal-free catalytic systems, as well as those based on transition metals, have been developed to facilitate the coupling of thiols using oxygen from the air as the terminal oxidant. organic-chemistry.org

The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired disulfane and minimize the formation of byproducts. odu.edu

| Oxidizing Agent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Iodine (I₂) | Room temperature, various solvents | High efficiency, fast reaction | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide or metal complexes | Environmentally friendly ("green") | organic-chemistry.org |

| Air / O₂ | Catalytic (e.g., organocatalysts, metal complexes) | Economical, sustainable | nih.govorganic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Catalyzed by Mo(VI) complexes | Mild conditions, selective | organic-chemistry.org |

Disulfide Exchange Reactions

Disulfide exchange, also known as thiol-disulfide exchange, is a fundamental reaction in sulfur chemistry. nih.gov It involves the reaction of a thiol with a disulfide, resulting in the formation of a new disulfide and a new thiol. This process is typically catalyzed by a base or acid and proceeds through a thiolate nucleophilic attack on one of the sulfur atoms of the disulfide bond.

While often used to create unsymmetrical disulfanes, this reaction can also be employed in the synthesis of symmetrical disulfanes. For example, a pyrazole-thiol could be reacted with a disulfide that has a good leaving group thiol, such as dipyridyl disulfide. The reaction would form the desired bis(pyrazolyl)disulfane and 2-mercaptopyridine. The thermodynamics of the exchange are driven by the relative redox potentials and acidities of the thiols involved. This method provides a mild alternative to direct oxidation for the formation of the -S-S- bridge.

Coupling Reactions Leading to Disulfane Formation

The formation of the S-S bond in 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is primarily achieved through the oxidative coupling of its corresponding thiol precursor, 5-methyl-1H-pyrazole-3-thiol. This transformation involves the oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) linkage. Several methodologies can be employed for this type of coupling reaction, ranging from simple air oxidation to the use of specific chemical oxidizing agents.

Common methods for the oxidative coupling of thiols to disulfanes that are applicable to the synthesis of the title compound include:

Air Oxidation: In the presence of a base and sometimes a metal catalyst (such as Cu(II) or Fe(III) salts), pyrazole-thiols can be oxidized by atmospheric oxygen. The base deprotonates the thiol to form a more reactive thiolate anion, which is then oxidized.

Hydrogen Peroxide (H₂O₂): H₂O₂ is a clean and effective oxidant for this transformation. The reaction is often carried out in a suitable solvent like ethanol (B145695) or water.

Iodine (I₂): The reaction with iodine is a rapid and high-yielding method for disulfide formation. The reaction proceeds in the presence of a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758) or ethanol.

Persulfates: Oxidants like ammonium (B1175870) persulfate or potassium persulfate (K₂S₂O₈) can effectively couple thiols to disulfanes, often under mild, metal-free conditions. researchgate.net

Electrochemical Oxidation: An alternative approach involves the electrochemical oxidation of the pyrazole-thiol. This method avoids the need for chemical oxidants by using an electric current to facilitate the coupling reaction.

In the synthesis of analogous compounds, such as di(pyrazolo[1,5-a]benzimidazolyl-3) disulfide, the disulfide linkage has been formed through the ring contraction of a thiadiazine precursor in the presence of an ethanolic alkali. This indicates that the disulfide can also be formed via rearrangement pathways from more complex sulfur-containing heterocycles.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization of parameters such as the oxidant, solvent, temperature, and reaction time is crucial for maximizing product formation and minimizing side reactions.

A systematic approach to optimization involves screening various conditions. For the oxidative coupling of 5-methyl-1H-pyrazole-3-thiol, a model optimization study might explore the variables shown in the table below.

| Entry | Oxidant (Equivalents) | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Air (excess) | Ethanol | NaOH (1.1) | 25 | 24 | Low |

| 2 | H₂O₂ (2.2) | Water | None | 25 | 4 | Moderate |

| 3 | I₂ (1.1) | Dichloromethane | Triethylamine (2.2) | 0 to 25 | 1 | High |

| 4 | (NH₄)₂S₂O₈ (1.5) | Acetonitrile/Water | None | 50 | 3 | High |

| 5 | PhICl₂ (2.0) | Toluene (B28343) | None | 0 | 8 | Good |

Detailed Research Findings:

Choice of Oxidant: Stronger oxidants like iodine or ammonium persulfate generally lead to higher yields and shorter reaction times compared to air oxidation. researchgate.netbeilstein-journals.org The choice of oxidant can also influence the purity of the final product, as overly harsh conditions might lead to over-oxidation to sulfonic acids.

Solvent Effects: The solvent can significantly impact reaction rates and yields. mdpi.com Protic solvents like ethanol can facilitate reactions involving ionic intermediates, while aprotic solvents like toluene or dichloromethane may be preferred for other oxidants. beilstein-journals.org For instance, in related pyrazole functionalizations, toluene was found to be a superior solvent compared to DMF, MeOH, or MeCN. beilstein-journals.org

Temperature Control: Many oxidative coupling reactions are exothermic. Maintaining a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature, is critical for preventing side-product formation and ensuring selectivity. beilstein-journals.org

Base: For reactions requiring a base, the choice and amount are important. An organic base like triethylamine is often used to neutralize the HI byproduct in iodine-mediated oxidations, driving the reaction to completion.

Based on general findings, optimal conditions often involve using a slight excess of a chemical oxidant like iodine or a persulfate salt in a suitable solvent at or below room temperature, leading to high yields in a relatively short time. researchgate.netresearchgate.net

Scale-up Considerations for Academic Synthesis

Transitioning the synthesis of this compound from a small, milligram-scale reaction to a larger, multi-gram academic scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key Considerations:

Safety and Handling:

Precursor Stability: The thiol precursor, 5-methyl-1H-pyrazole-3-thiol, may be malodorous and require handling in a well-ventilated fume hood.

Exothermic Reactions: Oxidative coupling reactions can be exothermic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient. The reaction may require external cooling (e.g., an ice bath) and slow, portion-wise addition of the oxidant to maintain temperature control and prevent thermal runaway.

Reagent and Solvent Selection:

Cost and Availability: The cost of reagents and solvents becomes more significant at a larger scale. Less expensive, bulk solvents may be preferred.

Work-up and Purification: Solvents that are easily removed under reduced pressure (e.g., ethyl acetate, dichloromethane) are advantageous. For purification, chromatography, which is practical on a small scale, becomes cumbersome. Crystallization or precipitation is a more viable method for purifying multi-gram quantities of the product.

Process Parameters:

Mixing: Efficient stirring is crucial to ensure homogeneity and effective heat transfer in a larger reaction vessel. Mechanical overhead stirrers are often necessary for reaction volumes greater than one liter.

Reaction Time: Reactions may require longer times to go to completion on a larger scale due to mixing and heat transfer limitations. The progress should be carefully monitored using techniques like Thin Layer Chromatography (TLC).

Alternative Technologies:

For syntheses involving potentially hazardous intermediates or highly exothermic steps, adopting flow chemistry can be a safer and more efficient alternative for academic scale-up. mdpi.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and enabling the production of larger quantities in a continuous manner.

A successful academic scale-up requires careful planning, a thorough understanding of the reaction's thermodynamics, and a shift in purification strategies from chromatographic methods to crystallization.

Following a comprehensive search for scientific literature, detailed experimental data for the specific compound This compound is not available in the public domain. The structural elucidation and advanced characterization as requested in the outline require specific spectroscopic and crystallographic data (¹H NMR, ¹³C NMR, IR, Raman, MS, HRMS, UV-Vis, and X-ray crystallography) that have not been published for this molecule.

While data exists for structurally related pyrazole-containing disulfides, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds. An accurate and scientifically rigorous article cannot be constructed without the specific empirical data for the target molecule.

Therefore, the generation of the requested article is not possible at this time.

Structural Elucidation and Advanced Characterization of 1,2 Bis 5 Methyl 1h Pyrazol 3 Yl Disulfane

X-ray Crystallography and Solid-State Structural Investigations

Analysis of Conformational Preferences and Torsional Angles

Table 1: Key Torsional Angles for Conformational Analysis This table is representative of the parameters that would be determined from experimental or computational analysis.

| Torsional Angle | Description | Expected Value Range (°) |

|---|---|---|

| C3-S1-S2-C3' | Defines the skew of the disulfide bridge | ± 70 to ± 110 |

| C4-C3-S1-S2 | Orientation of pyrazole (B372694) ring 1 to the S-S bond | Varies |

| C4'-C3'-S2-S1 | Orientation of pyrazole ring 2 to the S-S bond | Varies |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane possesses key functional groups capable of engaging in a variety of intermolecular interactions that dictate its solid-state architecture. The pyrazole rings contain N-H groups, which are effective hydrogen bond donors. nih.gov These can form strong intermolecular hydrogen bonds with the acceptor nitrogen atoms of neighboring pyrazole rings (N-H···N), a common and structure-directing interaction in pyrazole derivatives. nih.govmdpi.com

The aromatic nature of the pyrazole rings also allows for weaker, yet significant, interactions. These include C-H···π interactions, where a hydrogen atom from a methyl group or the pyrazole ring itself interacts with the electron cloud of an adjacent ring. researchgate.netnih.gov Furthermore, π-π stacking between parallel-displaced pyrazole rings is a potential stabilizing interaction that often contributes to the packing efficiency in the crystal lattice of aromatic heterocyclic compounds. nih.govnih.gov Hirshfeld surface analysis is a modern computational tool that would be invaluable for visualizing and quantifying these diverse intermolecular contacts. nih.gov

Table 2: Potential Intermolecular Interactions This table summarizes the likely interactions based on the compound's structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H | N (pyrazole) | 2.7 - 3.1 |

| C-H···π | C-H (methyl/ring) | π-system (pyrazole) | 3.2 - 3.8 |

| π-π Stacking | π-system (pyrazole) | π-system (pyrazole) | 3.3 - 3.8 |

Crystal Packing and Supramolecular Assembly

The combination of strong N-H···N hydrogen bonds and weaker C-H···π or π-π stacking interactions would be expected to guide the crystal packing of this compound into a well-defined supramolecular assembly.

Thermal Analysis Techniques for Structural Stability (e.g., DSC, TGA)

Thermal analysis techniques are essential for determining the structural stability and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC) would be used to identify thermal transitions such as melting, crystallization, and solid-solid phase changes. A DSC thermogram would reveal the melting point (Tₘ) as a distinct endothermic peak, providing information about the purity and the energy required to break the crystal lattice.

Thermogravimetric Analysis (TGA) measures the change in mass of the sample as a function of temperature. A TGA curve for this compound would establish its thermal stability range. The onset temperature of mass loss would indicate the beginning of thermal decomposition. The disulfide bond is often the weakest point in such molecules and may cleave upon heating. The analysis can reveal whether the decomposition occurs in a single step or through multiple stages, and can quantify the mass of residual material. researchgate.net

Table 3: Representative Thermal Analysis Data This table presents a hypothetical summary of results that would be obtained from DSC and TGA experiments.

| Analysis Technique | Parameter | Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | Single sharp endotherm |

| TGA | Onset of Decomposition (Tₒ) | Temperature at which mass loss begins |

| TGA | Decomposition Steps | Number and temperature range of mass loss events |

| TGA | Residual Mass | Percentage of mass remaining at high temperature |

Reactivity and Reaction Mechanism Studies of 1,2 Bis 5 Methyl 1h Pyrazol 3 Yl Disulfane

Redox Chemistry of the Disulfane (B1208498) Moiety

The disulfide bond is the most reactive site in 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, serving as a focal point for redox reactions. Its chemistry is central to the compound's stability and its potential role in various chemical processes.

Investigation of Oxidation Pathways and Reactive Intermediates

The oxidation of the disulfide linkage in pyrazole-containing compounds can proceed through several pathways, yielding a range of sulfur-oxygen species. While direct oxidation studies on this compound are not extensively detailed in the available literature, the general chemistry of disulfide oxidation suggests the formation of thiosulfinates and thiosulfonates as key intermediates and products.

Oxidizing agents can attack the sulfur atoms, leading to the sequential formation of species with higher oxidation states. The process is believed to initiate with the formation of a sulfenic acid intermediate, which is highly reactive. nih.gov In the context of pyrazole-based disulfides, the electron-donating nature of the pyrazole (B372694) ring can influence the susceptibility of the disulfide bond to oxidation. This can be compared to copper(I) complexes with pyrazole-containing ligands, where the electronic properties of the pyrazole substituents play a key role in the catalytic activity towards water oxidation. rsc.org

Table 1: Potential Oxidation Products of this compound

| Product Name | General Structure | Oxidation State of Sulfur |

|---|---|---|

| Thiosulfinate | R-S(O)-S-R | +1, 0 |

| Thiosulfonate | R-S(O)₂-S-R | +2, 0 |

| Sulfonic Acid | R-SO₃H | +4 |

Note: R represents the 5-methyl-1H-pyrazol-3-yl moiety.

Further oxidation can lead to the cleavage of the S-S bond, ultimately forming sulfonic acids. The stability of the reactive intermediates is a critical factor in determining the final product distribution.

Reductive Cleavage of the Disulfane Bond

The disulfide bond is susceptible to reductive cleavage, a fundamental reaction that yields two equivalents of the corresponding thiol. This process is crucial for many biological systems and has significant applications in synthetic chemistry. For this compound, reductive cleavage results in the formation of 5-methyl-1H-pyrazole-3-thiol.

A variety of reducing agents can effect this transformation. For instance, sodium in liquid ammonia (B1221849) is a powerful system for cleaving N-N bonds in hydrazine (B178648) derivatives, and similar strong reducing conditions can be applied to S-S bonds. rsc.org Milder reducing agents, such as borohydrides or phosphines, are also commonly employed for this purpose. The reaction of bis[(3-methoxycarbonyl-5-methyl pyrazol)-1-yl thiocarbonyl] disulfide with lithium aluminium hydride (LiAlH₄) demonstrates the reductive cleavage of a disulfide bond in a related pyrazole derivative. mdpi.comresearchgate.net Another method involves the use of sodium cyanoborohydride for the reductive cleavage of related heterocyclic systems. rsc.org

The resulting thiol is a versatile intermediate that can be used in a variety of subsequent chemical modifications.

Nucleophilic and Electrophilic Reactivity of Pyrazole Rings

The pyrazole ring is an aromatic heterocycle with distinct regions of nucleophilicity and electrophilicity, which dictates its reactivity. nih.govmdpi.com Due to its aromatic character, the pyrazole ring can participate in electrophilic substitution reactions, which preferentially occur at the C4 position. researchgate.netrrbdavc.org The C3 and C5 positions are generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govmdpi.comresearchgate.net

Conversely, these C3 and C5 positions are more susceptible to nucleophilic attack. nih.govmdpi.comresearchgate.net In this compound, the disulfide linkage is at the C3 position. This substitution pattern influences the electronic properties of the ring and, consequently, its reactivity. The methyl group at the C5 position acts as an electron-donating group, which can modulate the reactivity of the pyrazole ring. The amphoteric nature of N-unsubstituted pyrazoles, with a pyrrole-like nitrogen (NH) that can donate a proton and a pyridine-like nitrogen (N) that can accept one, further diversifies its chemical behavior. researchgate.net

Disulfide Exchange Reactions and Derivatization via Thiol Intermediates

Disulfide exchange is a characteristic reaction of disulfanes, involving the reaction of a disulfide with a thiol. This process results in the formation of a new disulfide and a new thiol. researchgate.net It is a reversible reaction that is central to the dynamic nature of disulfide bonds in various chemical and biological systems. nih.govnih.gov

For this compound, reaction with an external thiol (R'-SH) would lead to the formation of an unsymmetrical disulfide (R-S-S-R') and the release of 5-methyl-1H-pyrazole-3-thiol (R-SH). This thiol intermediate is a key precursor for derivatization. It can be alkylated, acylated, or undergo other modifications at the sulfur atom to introduce new functional groups. The development of methods for synthesizing unsymmetrical disulfides under mild conditions highlights the importance of this reaction class for creating novel molecules. mphu.edu.ua

Table 2: Examples of Derivatization via Thiol Intermediate

| Reagent | Product Type | Potential Application |

|---|---|---|

| Alkyl Halide | Thioether | Synthesis of new ligands |

| Acyl Chloride | Thioester | Bioactive compound synthesis |

Cycloaddition Reactions Involving Pyrazole Moieties

While 1,3-dipolar cycloaddition is a primary method for the synthesis of the pyrazole ring itself, the participation of the aromatic pyrazole ring of this compound in cycloaddition reactions is less common. nih.govmdpi.comresearchgate.netresearchgate.net Aromatic systems like pyrazole are generally unreactive in cycloadditions unless they are substituted with activating groups, such as a vinyl group. mdpi.comnih.gov

However, the pyrazole nucleus can be involved in formal cycloaddition processes under specific conditions. For instance, isocyanide-based [4+1] cycloadditions have been used to functionalize pyrazolone (B3327878) derivatives, proceeding through an orthoamide intermediate. researchgate.net While not a direct cycloaddition involving the aromatic pi-system, this demonstrates that the pyrazole core can serve as a scaffold for complex bond-forming reactions.

Mechanistic Insights into Complex Chemical Transformations

The chemical transformations of this compound are governed by the interplay of the disulfide bond and the pyrazole rings. Mechanistic studies on related pyrazole systems provide insights into the potential reaction pathways.

For example, the synthesis of pyrazoles from 1,2,4-triketone analogs and hydrazines involves competing pathways that can be controlled by reaction conditions, such as temperature and the presence of an acid catalyst. nih.gov This highlights the subtle factors that can direct the outcome of reactions involving pyrazole-containing molecules. Furthermore, mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles reveal the importance of inner-sphere coordination of the oxidant to the metal center. nih.gov

In the context of this compound, complex transformations would likely be initiated at the disulfide bond, given its higher reactivity compared to the aromatic pyrazole rings. Subsequent reactions could then involve the pyrazole moieties, potentially leading to ring-opening or rearrangement under forcing conditions. The thiol intermediate generated from disulfide reduction is a key branching point for a multitude of further chemical transformations.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methyl-1H-pyrazole-3-thiol |

| Bis[(3-methoxycarbonyl-5-methyl pyrazol)-1-yl thiocarbonyl] disulfide |

| Sulfenic acid |

| Thiosulfinate |

| Thiosulfonate |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. researchgate.netmdpi.com For 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane, a geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-311G**, to find the most stable three-dimensional conformation. This process systematically adjusts the atomic coordinates to minimize the total electronic energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

Following optimization, a vibrational frequency analysis is essential. This calculation serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. researchgate.net Each calculated vibrational mode can be animated to visualize the corresponding atomic motions.

| Structural Parameter | Description | Typical Expected Value/Range |

|---|---|---|

| r(S-S) | Disulfane (B1208498) S-S bond length | ~2.05 Å |

| r(C-S) | Pyrazole (B372694) Carbon to Sulfur bond length | ~1.77 Å |

| r(N-N) | Pyrazole N-N bond length | ~1.35 Å |

| ∠(C-S-S) | Angle of the disulfide bridge | ~104° |

| τ(C-S-S-C) | Dihedral angle of the disulfide bridge | ~90° |

Note: The values in the table are illustrative, based on typical bond lengths and angles for similar functional groups, as specific computational data for the target compound is not available in the cited literature.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comresearchgate.net For pyrazole-containing compounds, the HOMO is often characterized by π-orbitals localized on the heterocyclic ring system, while the LUMO may be distributed across the ring and adjacent functional groups. researchgate.net

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Data not available in literature |

Computational methods can accurately predict spectroscopic parameters that are vital for structure elucidation. The theoretical IR frequencies and their corresponding intensities are a direct output of the vibrational analysis performed after geometry optimization. mdpi.comresearchgate.netmdpi.com These calculated frequencies are often scaled by a small factor to correct for systematic errors in the theoretical method, allowing for a direct comparison with experimental IR spectra and aiding in the assignment of specific absorption bands to molecular vibrations.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) on the DFT-optimized geometry. uomphysics.net Comparing the computed chemical shifts with experimental data provides a powerful method for validating the proposed structure and assigning specific resonances to individual atoms in the molecule. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H stretch | Pyrazole ring | 3100 - 3300 |

| C-H stretch (aromatic) | Pyrazole ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Methyl group | 2850 - 3000 |

| C=N stretch | Pyrazole ring | 1550 - 1650 |

| C-N stretch | Pyrazole ring | 1300 - 1400 |

| S-S stretch | Disulfane bridge | 400 - 500 |

Note: The wavenumber ranges are illustrative and based on general spectroscopic data for the functional groups listed.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. mdpi.com This analysis is used to quantify the distribution of electron density, revealing the partial charges on each atom within this compound. It also identifies and quantifies intramolecular charge transfer and hyperconjugative interactions, such as the delocalization of electron density from a filled lone-pair orbital into an empty antibonding orbital. These interactions are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. These simulations can reveal the range of accessible shapes, particularly the rotational dynamics around the S-S and C-S bonds, and identify the most populated conformations in solution or at a given temperature. This provides a more realistic picture of the molecule's behavior than a single static structure can offer.

In Silico Modeling of Intermolecular and Supramolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. In silico modeling can predict and analyze these non-covalent interactions. For this compound, the N-H group on each pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms can act as acceptors. nih.gov This suggests the potential for strong intermolecular N-H···N hydrogen bonding, which could lead to the formation of chains or dimeric structures in the solid state. mdpi.com

Other significant interactions include weaker C-H···π and π-π stacking interactions between the aromatic pyrazole rings. researchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment. uomphysics.net Understanding these supramolecular interactions is essential for rationalizing the compound's physical properties and for designing new materials.

Reaction Pathway and Transition State Analysis

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions can be elucidated. For the formation of this compound, theoretical investigations are crucial for mapping the potential energy surface, identifying transition states, and determining the most favorable reaction pathways. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, a robust theoretical framework can be constructed based on well-established principles of disulfide bond formation from heterocyclic thiols.

The primary precursor for the formation of this compound is hypothesized to be 5-methyl-1H-pyrazole-3-thiol. The dimerization of this thiol into the corresponding disulfide can proceed through several possible mechanisms, primarily involving oxidation. Computational analysis, typically employing Density Functional Theory (DFT), is instrumental in exploring these pathways.

Plausible Reaction Pathways:

Direct Oxidation via an Oxidizing Agent: This is one of the most common methods for disulfide bond formation. The reaction can be generalized as: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 5-methyl-1H-pyrazol-3-yl)

A computational investigation of this pathway would involve modeling the interaction of two 5-methyl-1H-pyrazole-3-thiol molecules with a chosen oxidizing agent. The analysis would focus on calculating the activation energy barriers for the stepwise or concerted process.

Radical Coupling: Another possible mechanism involves the formation of thiyl radicals (RS•) as intermediates, which then couple to form the disulfide bond: 2 R-SH → 2 RS• + 2 H• 2 RS• → R-S-S-R

This pathway is particularly relevant in photochemical or radical-initiated reactions. Transition state analysis for the radical coupling step would be critical to understanding the kinetics of this process. The transition state would be characterized by the partial formation of the S-S bond.

Thiol-Disulfide Exchange: While this mechanism is more relevant for the interconversion of disulfides, it provides insight into the dynamics of the S-S bond. A computational study could model the exchange reaction between 5-methyl-1H-pyrazole-3-thiol and a pre-existing disulfide to understand the stability and reactivity of the target molecule. libretexts.org The mechanism is generally considered to be an SN2-like process where a thiolate anion attacks one of the sulfur atoms of the disulfide. libretexts.orgnih.gov

Transition State Analysis:

For any of the proposed pathways, the transition state represents the highest energy point along the reaction coordinate. Its geometry and energy are paramount for determining the reaction rate. Computational chemistry allows for the precise location of these transition states.

For the direct oxidation or radical coupling pathways, the transition state would likely involve an elongated S-S bond distance compared to the final disulfide product. Key geometrical parameters of a hypothetical transition state, such as bond lengths and angles, can be calculated.

An illustrative table of computational parameters that would be used in such a study is presented below.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecules. |

| Functional | B3LYP, M06-2X, or similar | Approximation to the exchange-correlation energy in DFT. |

| Basis Set | 6-311+G(d,p) or larger | Describes the atomic orbitals used in the calculation. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the reaction. |

| Frequency Calculation | Performed at the same level of theory | To confirm the nature of stationary points (minima or transition states). |

Based on such computational studies of analogous thiol-to-disulfide reactions, a hypothetical data table for the formation of this compound can be constructed to illustrate the expected findings.

| Reaction Parameter | Hypothetical Calculated Value |

|---|---|

| Activation Energy (Ea) | 15 - 25 kcal/mol |

| Reaction Enthalpy (ΔH) | -40 to -60 kcal/mol (for oxidative dimerization) |

| Transition State S-S Bond Length | ~2.5 - 3.0 Å |

| Final Disulfide S-S Bond Length | ~2.0 - 2.1 Å |

These hypothetical values are in line with typical computational results for the oxidation of thiols. chemrxiv.org The activation energy represents the kinetic barrier to the reaction, while the negative reaction enthalpy would indicate a thermodynamically favorable process. The elongation of the S-S bond in the transition state is a characteristic feature of such reactions. nih.gov

In-depth Analysis of this compound in Coordination Chemistry Reveals a Gap in Current Research

The inquiry, structured to explore the ligand characteristics, synthesis of metal complexes, and structural analysis by X-ray diffraction, yielded no direct results for this compound. This indicates that the coordination chemistry of this specific ligand has not yet been reported in the peer-reviewed scientific literature.

General knowledge of heterocyclic disulfides suggests that the sulfur atoms could potentially act as donor sites, leading to a variety of coordination modes. However, without experimental data for this compound, any discussion of its specific ligand characteristics, the synthesis of its metal complexes, or the structural details of such complexes would be purely speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the coordination chemistry of this compound based on the currently available scientific information. The absence of data across all subsections of the proposed outline—from ligand characteristics and synthesis to detailed structural analysis—underscores the novelty of this compound within the field of coordination chemistry and highlights a potential area for future research.

Coordination Chemistry and Metal Complexation of 1,2 Bis 5 Methyl 1h Pyrazol 3 Yl Disulfane

Exploration of Magnetic Properties in Coordination CompoundsNo data available.

A table of compound names mentioned in the article is not applicable as no related compounds could be discussed in the context of the primary subject.

Advanced Applications and Future Research Directions in Chemical Science

Role as a Chemical Probe for Reaction Mechanisms and Intermediates

The disulfide linkage is known for its dynamic covalent nature, capable of undergoing reversible cleavage and formation under specific chemical or electrochemical stimuli. This reactivity makes disulfane-containing molecules valuable as chemical probes to investigate reaction mechanisms. The disulfide bond in 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane can serve as a reporter, allowing for the trapping and identification of reactive intermediates.

Key Research Findings:

Thiol-Disulfide Exchange: The disulfide bond is susceptible to cleavage by thiols, a fundamental reaction in biological systems. This thiol-disulfide exchange can be exploited to probe the presence and reactivity of thiol-containing species in a chemical reaction. The pyrazole (B372694) moieties can modulate the reactivity of the disulfide bond and provide spectroscopic handles for monitoring the exchange process.

Redox Probing: The disulfide/thiol redox couple can be used to investigate redox processes. The potential at which the disulfide bond is cleaved or formed can provide thermodynamic information about the reaction environment. The pyrazole rings can be functionalized to tune the redox potential of the disulfane (B1208498) unit, allowing for the design of probes for specific redox windows.

Trapping of Radical Intermediates: Homolytic cleavage of the S-S bond can generate thiyl radicals. These radicals can act as traps for other radical intermediates in a reaction, forming new, more stable adducts that can be isolated and characterized. The substitution pattern on the pyrazole ring can influence the stability and reactivity of the resulting thiyl radical.

A hypothetical application could involve using this compound to study the mechanism of a thiol-dependent enzyme. The disulfane could act as a substrate analog, and its cleavage product, the corresponding pyrazole-thiol, could be quantified to determine enzyme kinetics.

| Probe Type | Mechanism of Action | Information Gained | Potential Reporter Group |

| Thiol-Disulfide Exchange Probe | Nucleophilic attack by a thiol on the disulfide bond | Presence and concentration of reactive thiols | Pyrazole moiety (UV-Vis, Fluorescence) |

| Redox Probe | Electrochemical or chemical reduction/oxidation | Redox potential of the system | Electroactive pyrazole derivatives |

| Radical Trap | Homolytic cleavage to form thiyl radicals | Presence and identity of radical intermediates | Spin-trapping adducts detectable by EPR |

This table presents illustrative data based on the known reactivity of disulfide compounds.

Integration into Supramolecular Architectures and Self-Assembled Systems

The pyrazole rings in this compound offer multiple sites for non-covalent interactions, making the molecule a promising building block for supramolecular chemistry. The N-H proton of the pyrazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. These interactions can drive the self-assembly of the molecule into well-defined architectures. nih.gov

Research Focus Areas:

Hydrogen-Bonded Networks: The ability of pyrazoles to form strong N-H···N hydrogen bonds can lead to the formation of dimers, chains, or more complex networks in the solid state and in solution. nih.gov The presence of two pyrazole units in this compound could lead to the formation of extended one-dimensional chains or macrocyclic structures.

Coordination-Driven Self-Assembly: The nitrogen atoms of the pyrazole rings are excellent ligands for metal ions. The reaction of this compound with metal salts could lead to the formation of coordination polymers or discrete metallosupramolecular architectures. The disulfide linkage provides a flexible spacer between the two coordinating pyrazole units, allowing for structural diversity.

Host-Guest Chemistry: Macrocycles or cages constructed from this molecule could potentially encapsulate guest molecules, leading to applications in sensing, drug delivery, or catalysis. The size and shape of the cavity could be tuned by modifying the substituents on the pyrazole rings.

The self-assembly of NH-pyrazoles through intermolecular hydrogen bonds is a well-documented phenomenon, leading to various structures such as dimers, trimers, and infinite chains. nih.gov

Exploration as a Scaffold for Novel Catalytic Systems

Pyrazole derivatives are widely used as ligands in homogeneous catalysis due to their strong coordination to metal centers and the ease with which their electronic and steric properties can be tuned. nih.gov The bidentate nature of this compound, with its two pyrazole nitrogen donors, makes it an attractive scaffold for the development of novel catalysts.

Potential Catalytic Applications:

Transition Metal Catalysis: Complexes of this ligand with transition metals such as palladium, copper, or rhodium could be active catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The disulfide bridge can influence the bite angle of the ligand, which is a critical parameter in determining catalytic activity and selectivity.

Cooperative Catalysis: The N-H groups of the pyrazole rings can participate in catalysis by acting as proton donors or by stabilizing transition states through hydrogen bonding. nih.gov This metal-ligand cooperation can lead to enhanced catalytic performance.

Redox-Switchable Catalysis: The reversible cleavage of the disulfide bond could be used to switch the catalytic activity of a metal complex on or off. For example, in its disulfide form, the ligand may enforce a specific coordination geometry that is catalytically inactive. Upon reduction to the corresponding dithiol, the ligand could adopt a different coordination mode that is catalytically active.

| Metal Center | Potential Catalytic Reaction | Role of Pyrazole Ligand | Role of Disulfane Bridge |

| Palladium | Suzuki, Heck, Sonogashira couplings | Ligand for metal stabilization and tuning | Control of bite angle and flexibility |

| Copper | Oxidation of alcohols, click chemistry | Tuning electronic properties of the metal | Potential for redox activity |

| Rhodium | Hydroformylation, hydrogenation | Chiral induction (with modified pyrazoles) | Structural constraint |

This table provides hypothetical examples of catalytic applications based on known pyrazole-ligated catalysts.

Potential in Advanced Materials Science (e.g., smart materials, redox-active materials)

The combination of the redox-active disulfide linkage and the versatile pyrazole moiety makes this compound a promising candidate for the development of advanced materials.

Areas of Interest:

Redox-Active Polymers: Polymerization of this molecule or its derivatives could lead to redox-active polymers. The disulfide bonds in the polymer backbone would allow for reversible depolymerization and repolymerization upon application of a redox stimulus. Such materials could find use in self-healing materials, recyclable plastics, and drug delivery systems. livescience.io

Smart Materials: The responsiveness of the disulfide bond to various stimuli, including redox potential, pH, and light, can be harnessed to create "smart" materials. For example, a hydrogel cross-linked with this molecule could be designed to degrade and release an encapsulated drug in a specific redox environment, such as that found inside cancer cells.

Conducting Materials: Pyrazole-containing polymers can exhibit electrical conductivity. The incorporation of the disulfide linkage could provide a mechanism for tuning the electronic properties of the material through redox chemistry.

The dynamic covalent nature of disulfide bonds is a key feature in the design of self-healing and recyclable polymers. livescience.io

Contribution to Fundamental Understanding of Pyrazole and Disulfane Chemistry

The study of this compound can contribute significantly to the fundamental understanding of both pyrazole and disulfane chemistry.

Key Scientific Questions:

Influence of Pyrazole on Disulfane Reactivity: How does the electron-donating or -withdrawing nature of the pyrazole ring affect the stability and reactivity of the disulfide bond? Systematic studies on derivatives with different substituents on the pyrazole ring could provide valuable insights.

Tautomerism and Conformation: The molecule can exist in different tautomeric forms and conformations. Understanding the factors that govern the equilibrium between these different forms is crucial for predicting its properties and reactivity.

A thorough investigation of the structural, spectroscopic, and electrochemical properties of this compound and its derivatives would provide a wealth of data that could be used to refine theoretical models of bonding and reactivity in these important classes of compounds. The pyrazole ring is an aromatic five-membered heterocycle with a Brønsted acidic NH group adjacent to a Schiff-base nitrogen atom, giving it amphiprotic character. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization protocols for 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using sodium sulfide and halogenated precursors (e.g., chloro-pyrazole derivatives). Post-synthesis, structural confirmation requires ¹H-NMR to identify proton environments (e.g., split peaks for cis/trans isomers) and GC-MS for molecular ion validation. Elemental analysis ensures stoichiometric consistency with the formula C₁₀H₁₂N₄S₂. For purity, HPLC or TGA can assess thermal stability and degradation profiles .

Q. How is purity and identity confirmed after synthesis?

- Methodological Answer : Combine elemental analysis (C, H, N, S content) with chromatographic techniques (HPLC for polar impurities, GC-MS for volatile byproducts). ¹³C NMR resolves carbon environments, while FT-IR identifies functional groups (e.g., S-S stretching at ~500 cm⁻¹). Cross-validation with reference spectra from databases like PubChem ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

- Methodological Answer : Use MTT assays to quantify dose-dependent cytotoxicity (e.g., IC₅₀ values). For apoptosis induction, flow cytometry with Annexin V/PI staining validates mechanistic effects. Standardize cell lines (e.g., HepG2) and exposure times (e.g., 24–48 hours) to minimize variability .

Advanced Research Questions

Q. How can data contradictions in structural elucidation be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from isomerism or degradation. Employ X-ray crystallography (using SHELX for refinement ) to resolve absolute configurations. Pair with DFT calculations to model electronic structures and compare theoretical/experimental spectra .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic behavior?

- Methodological Answer : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs). Single-crystal XRD data refined via SHELXL can reveal supramolecular interactions, while Hirshfeld surfaces quantify intermolecular contacts .

Q. How can computational methods predict reactivity with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cytochrome P450. MD simulations assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. What strategies address variability in biological activity across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with orthogonal assays (e.g., Western blot for apoptosis markers). Statistical meta-analyses can identify confounding factors .

Q. How does the disulfane moiety influence redox-related mechanisms in biological systems?

- Methodological Answer : Use cyclic voltammetry to measure redox potentials. Probe thiol-disulfide exchange kinetics via UV-Vis spectroscopy (e.g., Ellman’s assay for free thiols). Compare with analogs lacking the S-S bond to isolate mechanistic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.